molecular formula C10H19NO3 B1427260 (2R,4S)-tert-Butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate CAS No. 348165-62-8

(2R,4S)-tert-Butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate

カタログ番号: B1427260
CAS番号: 348165-62-8
分子量: 201.26 g/mol
InChIキー: BXZADLGAYWRZCR-SFYZADRCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R,4S)-tert-Butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate ( 348165-62-8) is a chiral pyrrolidine derivative of significant value in medicinal chemistry and organic synthesis. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amine, enhancing its stability and solubility for multi-step synthetic applications . Its defined (2R,4S) stereochemistry is critical for constructing enantiomerically pure molecules, serving as a vital building block for pharmaceuticals and advanced intermediates . This compound is recognized for its role as a constrained analog in cutting-edge research, particularly in the development of novel anticancer agents. Studies on related pyrrolidine cores have shown their potential to kill cancer cells by interfering with nutrient transport systems, effectively "starving cancer cells to death" without the cardiotoxicity associated with similar compounds like FTY720 . The specific stereochemistry of the molecule is essential for its biological activity and interaction with target enzymes. Researchers utilize this compound for its versatile functional groups; the Boc group can be deprotected to reveal a secondary amine, while the hydroxy group allows for further derivatization, making it a cornerstone for library synthesis and drug discovery efforts . This product is intended for research purposes only and is not for human or veterinary use.

特性

IUPAC Name

tert-butyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-7-5-8(12)6-11(7)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZADLGAYWRZCR-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CN1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201157315
Record name 1,1-Dimethylethyl (2R,4S)-4-hydroxy-2-methyl-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201157315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348165-62-8
Record name 1,1-Dimethylethyl (2R,4S)-4-hydroxy-2-methyl-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=348165-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (2R,4S)-4-hydroxy-2-methyl-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201157315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

科学的研究の応用

Biological Applications

1. Medicinal Chemistry:
(2R,4S)-tert-Butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate has been studied for its potential role as a chiral building block in drug synthesis. Its structural features allow for modifications that can enhance pharmacological properties.

2. Neuropharmacology:
Research indicates that derivatives of this compound may exhibit neuroprotective effects and could be explored for treating neurodegenerative diseases. Its ability to interact with neurotransmitter systems makes it a candidate for further investigation in this area.

Case Studies

Case Study 1: Synthesis of Bioactive Compounds
A study demonstrated the use of this compound in synthesizing bioactive molecules that target specific enzymes involved in metabolic pathways. The compound's chirality was crucial in achieving the desired biological activity, showcasing its importance in asymmetric synthesis .

Case Study 2: Antioxidant Activity
Another research project evaluated the antioxidant properties of this compound and its derivatives. The findings suggested that it could scavenge free radicals effectively, indicating potential applications in formulations aimed at reducing oxidative stress-related damage .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeReference
This compoundNeuroprotective
Derivative AAntioxidant
Derivative BEnzyme Inhibitor

Table 2: Synthesis Pathway Overview

StepDescription
Step 1Protection of carboxylic acid
Step 2Reduction of lactam ring
Step 3Methyl group introduction via reductive amination
Step 4Cyclization to form pyrrolidine
Step 5Purification through recrystallization

作用機序

The mechanism by which (2R,4S)-tert-Butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

tert-Butyl 3-hydroxypyrrolidine-1-carboxylate (CAS 103057-44-9)
  • Structural difference : Hydroxyl group at position 3 instead of 4; lacks the 2-methyl substituent.
  • Similarity score: 0.92 .
(2S,4S)-tert-Butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 61478-26-0)
  • Structural difference : Hydroxymethyl (-CH₂OH) replaces the 2-methyl group.
  • Impact : Increased polarity due to the additional hydroxyl group, enhancing aqueous solubility. Molecular weight: 231.29 g/mol .
tert-Butyl (2S,4R)-2-cyano-4-hydroxypyrrolidine-1-carboxylate (CAS 483366-12-7)
  • Structural difference: Cyano (-CN) group at position 2; stereochemistry (2S,4R).
  • Impact: Electron-withdrawing cyano group increases electrophilicity, altering reactivity in nucleophilic substitutions. Reduced hydrogen-bonding capacity compared to hydroxyl analogs .

Substituent Modifications and Stereochemical Variations

tert-Butyl (2R,4S)-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 497103-75-0)
  • Structural difference : Trifluoromethyl (-CF₃) at position 4; hydroxymethyl at position 2.
  • Impact : Enhanced lipophilicity and metabolic stability due to -CF₃. Molecular weight: 269.26 g/mol .
(2S,4S)-tert-Butyl 2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate (CAS 215918-39-1)
  • Structural difference : Methoxy (-OCH₃) replaces the 4-hydroxy group.
  • Impact: Reduced hydrogen-bonding capacity but improved stability under acidic conditions. Molecular formula: C₁₁H₂₁NO₄ .

Derivatives with Extended Functionalization

(2S,4R)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1194057-63-0)
  • Structural difference: Benzyloxycarbonyl-protected amino group at position 4.
  • Molecular weight: 350.41 g/mol .
tert-Butyl (S)-2-(((4-methoxy-4-oxobut-2-yn-1-yl)oxy)methyl)pyrrolidine-1-carboxylate
  • Structural difference : Propargyl ether with a methyl ester.
  • Impact : Alkyne functionality enables click chemistry applications. Synthesized via n-BuLi-mediated reactions .

Physicochemical and Functional Property Analysis

Table 1: Key Properties of Selected Analogs

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
(2R,4S)-target compound C₁₁H₂₁NO₃ ~231.29 4-OH, 2-Me, Boc Chiral, moderate solubility
61478-26-0 C₁₁H₂₁NO₅ 231.29 4-OH, 2-CH₂OH, Boc High polarity
497103-75-0 C₁₁H₁₈F₃NO₃ 269.26 4-CF₃, 2-CH₂OH, Boc Lipophilic, metabolic stability
483366-12-7 C₁₀H₁₆N₂O₃ 212.25 4-OH, 2-CN, Boc Electrophilic, reduced H-bonding

Hydrogen Bonding and Crystallinity

  • The original compound’s 4-hydroxy group enables strong hydrogen bonds, influencing crystal packing (as per Etter’s graph-set analysis ).
  • Analogs with methoxy or cyano groups exhibit weaker intermolecular interactions, often leading to lower melting points .

Stereochemical Influence

  • The (2R,4S) configuration creates a distinct spatial arrangement, critical for enantioselective synthesis.
  • In contrast, (2S,4R)-configured analogs (e.g., CAS 483366-12-7) show reversed stereoelectronic effects, altering reactivity in catalytic processes .

生物活性

(2R,4S)-tert-Butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate is a chiral compound with significant potential in medicinal chemistry. Its structure features a pyrrolidine ring, which is known for its ability to interact with biological systems. This article reviews the biological activity of this compound, including its pharmacological properties, synthesis, and case studies highlighting its applications.

  • Molecular Formula : C10H19NO3
  • Molecular Weight : 201.26 g/mol
  • CAS Number : 477293-60-0
  • SMILES Notation : C[C@H]1CC@@HO

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of interest include:

  • Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
  • Enzyme Inhibition : It has been studied as an inhibitor of certain enzymes involved in metabolic pathways, which could have implications for metabolic disorders.
  • Antimicrobial Activity : The structural features of the compound suggest potential antimicrobial properties, although specific mechanisms remain to be fully elucidated .

The synthesis of this compound typically involves the following steps:

  • Starting Material : (S)-pyroglutamic acid serves as the chiral starting material.
  • Protection of Carboxylic Group : The carboxylic acid group is protected using tert-butanol under acidic conditions.
  • Reduction of Lactam Ring : The lactam is reduced using a reducing agent like LiAlH4 to yield the corresponding amino alcohol.
  • Methyl Group Introduction : A methyl group is introduced at the 2-position to complete the synthesis.

The compound's mechanism of action is hypothesized to involve interactions with specific receptors or enzymes, although detailed studies are required to confirm these pathways.

Case Study 1: Neuroprotective Effects

In a study published in Journal of Medicinal Chemistry, this compound was evaluated for its neuroprotective effects against oxidative stress in neuronal cell cultures. The results demonstrated a significant reduction in cell death and oxidative markers compared to control groups, suggesting its potential as a therapeutic agent in neurodegenerative conditions .

Case Study 2: Enzyme Inhibition

Another study focused on the compound's role as an enzyme inhibitor. It was found to inhibit specific enzymes involved in metabolic pathways, which could be beneficial for conditions such as obesity and diabetes. The inhibition was quantified using IC50 values, indicating effective concentrations for therapeutic applications.

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaMolecular WeightBiological Activity
This compoundC10H19NO3201.26 g/molNeuroprotective, enzyme inhibition
tert-butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylateC11H21NO3215.29 g/molNeuroprotective effects reported
N-tert-butyl-2-(4-chlorophenyl)-4-hydroxy-pyrrolidineC16H22ClN3O3345.82 g/molAntimicrobial and antiviral activities

準備方法

Chiral Dihydroxylation of Ketoalkene Precursors

  • Starting Material: A ketoalkene intermediate such as (S)-tert-butyl (2,6-dimethyl-3-oxo-hept-1-en-4-yl)carbamate
  • Key Reaction: Cis-dihydroxylation of the double bond to introduce vicinal diol functionality with high stereoselectivity
  • Reagents: Chiral dihydroxylating agents such as AD-mix (a mixture of osmium tetroxide and chiral ligands), potassium permanganate (KMnO4), osmium tetroxide (OsO4), or Oxone
  • Solvents: Protic solvents are preferred for dihydroxylation reactions
  • Outcome: Formation of a diol intermediate with stereochemistry controlled to yield (2R,4S) configuration with selectivity greater than 95%
  • Protection: The hydroxyl groups of the diol are protected, commonly as acetates, to give a diacetate intermediate.

Coupling with Peptide Fragments and Subsequent Transformations

  • The diol intermediate is coupled with a tripeptide or other amide fragments using peptide coupling agents such as DCC, HOBt, HATU, or EDC.HCl in aprotic solvents under mild conditions (temperature range -10°C to 30°C).
  • After coupling, the Boc protecting group on the nitrogen is removed (deprotected) using acid treatment (e.g., HCl or trifluoroacetic acid) to expose the free amine for further reactions.
  • The primary hydroxyl group is converted into a leaving group (e.g., mesylate, tosylate, or halide) at low temperatures (-5°C to 10°C), which then undergoes intramolecular nucleophilic substitution to form the epoxide or other desired derivatives.
  • Final purification steps involve crystallization or solvent washing using protic (methanol) or aprotic solvents (dichloromethane) to achieve high purity of the product.

Detailed Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Chiral cis-dihydroxylation AD-mix, OsO4, KMnO4, Oxone; protic solvent (2R,4S)-diol intermediate >95% stereoselectivity
2 Hydroxyl protection Acetylation agents (Ac2O or AcCl) Diacetate-protected intermediate Protects hydroxyls for further steps
3 Peptide coupling DCC, HOBt, HATU, EDC.HCl; aprotic solvents Peptide-coupled intermediate Mild temp (-10 to 30°C)
4 Boc deprotection Acidic conditions (HCl, TFA) Free amine intermediate Necessary for next functionalization
5 Leaving group introduction Mesyl chloride, tosyl chloride, halides; low temp (-5 to 10°C) Leaving group substituted intermediate Prepares for nucleophilic substitution
6 Intramolecular substitution Base, aprotic/protic solvents Epoxide or final desired compound Formation of cyclic or functionalized product
7 Purification Recrystallization, solvent washing Pure this compound High purity product

Research Findings and Notes

  • The stereoselectivity in the initial dihydroxylation step is critical and is controlled by the choice of chiral catalyst or reagent, with AD-mix being the most preferred due to its high enantioselectivity.
  • Protecting groups on hydroxyls and amines are essential to prevent side reactions during coupling and substitution steps.
  • The use of aprotic solvents such as dichloromethane or DMF in coupling reactions enhances yields and selectivity.
  • Temperature control during leaving group introduction and substitution is crucial to avoid racemization or side reactions.
  • Purification by recrystallization from methanol/dichloromethane mixtures yields the compound in high purity suitable for pharmaceutical applications.
  • Alternate synthetic routes involve early coupling of ketoalkene intermediates with peptides followed by dihydroxylation, offering flexibility in process optimization.

Q & A

Q. What are the critical steps in synthesizing (2R,4S)-tert-butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate, and how are intermediates purified?

Methodological Answer: Synthesis typically involves:

Protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions.

Stereoselective introduction of substituents (e.g., hydroxy and methyl groups) via catalytic hydrogenation or chiral auxiliary-mediated reactions.

Deprotection and final purification using flash column chromatography (e.g., silica gel with gradients of ethyl acetate/hexanes) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key data should researchers prioritize?

Methodological Answer:

  • NMR Spectroscopy : Focus on ¹H and ¹³C NMR to confirm stereochemistry. For example, the hydroxy group’s proton appears as a broad singlet (~δ 3.5–4.5 ppm), while tert-butyl protons resonate as a singlet (~δ 1.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₁H₂₁NO₃: 215.29 g/mol) .
  • Polarimetry : Measure optical rotation to confirm enantiomeric purity (e.g., [α]²⁵_D = +15° for (2R,4S) configuration) .

Q. How can researchers ensure the stability of this compound during storage and experiments?

Methodological Answer:

  • Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group .
  • Solvent Selection : Avoid protic solvents (e.g., water, methanol) during reactions; use anhydrous THF or DCM .
  • Stability Monitoring : Perform periodic TLC or HPLC to detect degradation (e.g., loss of Boc group → free amine detected at λ = 254 nm) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound?

Methodological Answer:

  • Chiral Catalysts : Use asymmetric hydrogenation with Rh(I)- or Ru(II)-BINAP complexes to enforce (2R,4S) configuration .
  • Protecting Group Strategy : Temporary silyl protection (e.g., TBS) of the hydroxy group prevents racemization during subsequent steps .
  • Analytical Validation : Confirm enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol eluent) .

Q. What computational tools are used to predict the reactivity and stability of this compound?

Methodological Answer:

  • Quantum Chemistry Calculations : Density Functional Theory (DFT) models predict bond dissociation energies (e.g., Boc group stability) and transition states for stereochemical pathways .
  • QSPR Models : Quantitative Structure-Property Relationship (QSPR) algorithms correlate molecular descriptors (e.g., logP, polar surface area) with solubility and bioavailability .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to guide functionalization .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?

Methodological Answer:

  • Reproducibility Checks : Replicate procedures with strict control of reaction conditions (e.g., temperature, solvent purity) .
  • Data Cross-Validation : Compare NMR chemical shifts with structurally analogous compounds (e.g., tert-butyl piperidine carboxylates) to resolve ambiguities .
  • Advanced Characterization : Use X-ray crystallography (if crystals are obtainable) to unambiguously confirm stereochemistry and bond angles .

Q. Example Table: Conflicting NMR Data Resolution

Sourceδ (¹H NMR, Hydroxy Proton)Resolution Method
Literature Aδ 3.8 (broad)X-ray crystallography
Literature Bδ 4.2 (broad)Chiral shift reagent

Q. What strategies optimize the regioselective functionalization of the pyrrolidine ring?

Methodological Answer:

  • Directing Groups : Install a temporary methoxymethyl group at C4 to steer electrophilic attacks to C2 .
  • Lewis Acid Catalysis : Use BF₃·Et₂O to activate specific positions for nucleophilic substitution .
  • Protection-Deprotection : Sequentially protect hydroxy and amine groups to isolate reactive sites .

Q. How can reaction mechanisms for key transformations (e.g., Boc deprotection) be experimentally verified?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to detect intermediate species (e.g., carbamic acid) .
  • Isotopic Labeling : Use ¹⁸O-labeled water to trace oxygen incorporation during hydrolysis of the Boc group .
  • Computational Modeling : Map potential energy surfaces for acid-catalyzed deprotection pathways using DFT .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,4S)-tert-Butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(2R,4S)-tert-Butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。